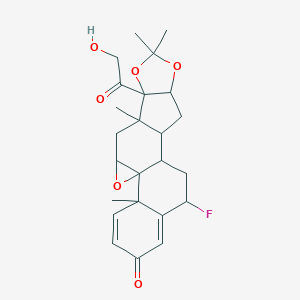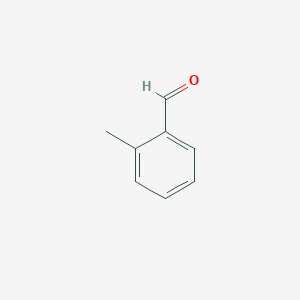![molecular formula C13H23NO8S B042053 [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate CAS No. 97240-80-7](/img/structure/B42053.png)
[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The scientific interest in complex organic compounds like "[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methyl N-methylsulfamate" primarily lies in their unique structures and properties. These compounds are often studied for their potential in various applications, including material science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For compounds with similar complexity, strategies like ring-closing metathesis, Diels-Alder reactions, or stepwise functional group transformations are common (Paquette et al., 1986). The specific synthesis path for our compound would likely involve building the pentaoxatricyclo core followed by functionalization with the N-methylsulfamate group.
Scientific Research Applications
Model Studies for Synthesis of Complex Molecules : Research by Berettoni et al. (1991) focused on model studies for the diastereoselective synthesis of the tetracyclic diterpene stemarin, highlighting methods for stereoselective preparation of similar tricyclic compounds as key intermediates. These model studies are essential for understanding the synthesis pathways of complex molecules and for developing new synthetic methods (Berettoni, Bettolo, Montanari, Prencipe, & Romeo, 1991).
Synthesis and Rearrangements : Takaishi, Inamoto, and Aigami (1975) investigated the synthesis and acid-catalysed rearrangement of tricyclic compounds, providing insights into the chemical transformations that such complex structures can undergo. This research is valuable for understanding the reactivity and potential applications of tricyclic compounds in synthetic chemistry (Takaishi, Inamoto, & Aigami, 1975).
Asymmetric Synthesis of Long-Chain Polyols : Schwenter and Vogel (2000) presented a new approach to the asymmetric synthesis of long-chain polyols using derivatives of similar tricyclic structures. This research highlights the potential of such compounds in the synthesis of complex organic molecules with specific stereochemical configurations, which are crucial for the development of pharmaceuticals and biologically active compounds (Schwenter & Vogel, 2000).
Cyclization and Rearrangement Studies : Research by Ungur et al. (1988) on the cyclization and rearrangements of diterpenoids involving similar tricyclic compounds underscores the importance of these processes in natural product synthesis and the development of new synthetic methodologies (Ungur, Barba, Malinovskii, & Vlad, 1988).
properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHJVCCWWXVXBN-DNJQJEMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Topiramate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)
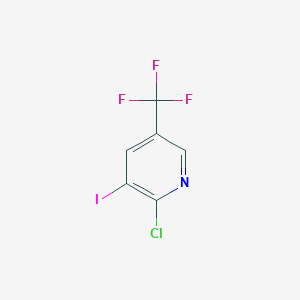
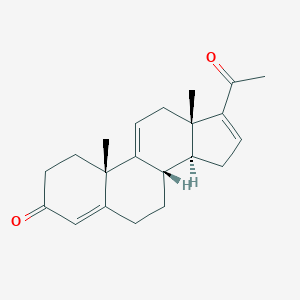
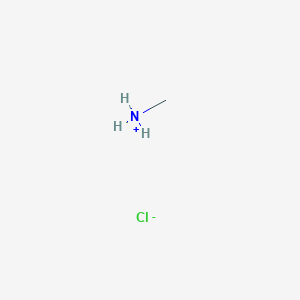
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)

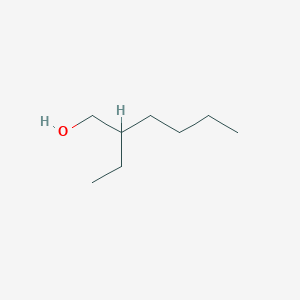
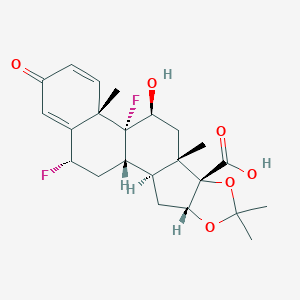
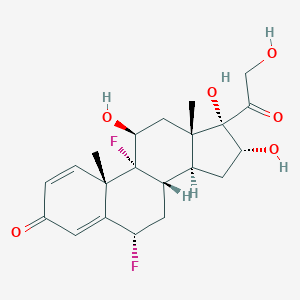
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
